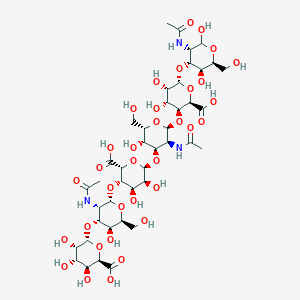
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid
Descripción general
Descripción
The compound of interest, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid, is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals, particularly as side chains in cephalosporin antibiotics .
Synthesis Analysis
The synthesis of related thiadiazole compounds involves multiple steps, starting from simple precursors such as cyanoacetamide, which undergoes processes like oximation, alkylation, aminolysis, bromination, and cyclization with potassium thiocyanate to yield the desired thiadiazole derivatives . Another method includes the reaction of aminoisoxazoles with alkoxycarbonyl isothiocyanates, followed by conversion into the target compound through reactions with O-methylhydroxylamine . These methods highlight the complexity and versatility of synthetic routes available for thiadiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been determined using techniques such as X-ray crystallography, which provides unambiguous information about the stereochemistry of the compounds . The crystal structure analysis helps in understanding the conjugation within the ring and the nature of side chains, which is crucial for the biological activity of these molecules .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including cyclization, condensation, and hydrolysis, to form different products with potential biological activities . For instance, the reaction of 2,5-diamino-1,3,4-thiadiazole with α-halogen carbonyl compounds leads to the formation of imidazo[2,1-b]-1,3,4-thiadiazoles, which can further react to form Schiff bases . These reactions are significant for the modification and optimization of pharmaceutical agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of functional groups such as amino, methoxy, and alkoxyimino groups can affect the solubility, stability, and reactivity of these compounds . The optimization of these properties is essential for the development of effective pharmaceuticals, as demonstrated by the synthesis of various thiadiazole derivatives with improved yields and purities .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The efficient synthesis of a related compound, a fluoromethoxy derivative of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-imino acetic acid, has been achieved, providing a valuable chemical modifier for cephalosporin antibiotics. The stereochemical structure was determined by X-ray crystallography (Kanai et al., 1993).
- Another study focused on synthesizing 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxylimino acetic acid as a precursor for novel cephalosporins, using cyanoacetamide as the starting material and following a series of reactions including oximation, alkylation, and hydrolysis (Chen Ai-lian, 2008).
Antibacterial and Antifungal Applications
- Thiadiazole derivatives have been explored for their potential in treating various pathological conditions, such as inflammation, pain, or hypertension. Their diverse applications in antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant therapies have been highlighted (Ameen & Qasir, 2017).
Modification for Antibiotic Efficacy
- The synthesis of various thiadiazole derivatives, like the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, has been crucial for developing the fourth generation of cephem antibiotics. Different synthetic routes involving aminoisoxazoles and skeletal rearrangement have been explored for this purpose (Tatsuta et al., 1994).
Antituberculosis Activity
- α-[5-(5-Amino-1,3,4-thiadiazol-2-yl)-imidazol-2-ylthio]acetic acids were synthesized and tested against Mycobacterium tuberculosis. The compounds displayed moderate activity, indicating potential as antituberculosis agents (Hadizadeh & Vosooghi, 2008).
Antioxidant Properties
- New derivatives of thiadiazole and oxadiazole were synthesized from cyclic imides and assessed for their antioxidant properties. This study expanded the understanding of thiadiazole derivatives in the context of oxidative stress (Al-Haidari & Al-Tamimi, 2021).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
Propiedades
IUPAC Name |
(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1-butoxy-1-oxopropan-2-yl)oxyiminoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5S/c1-3-4-5-19-10(18)6(2)20-14-7(9(16)17)8-13-11(12)21-15-8/h6H,3-5H2,1-2H3,(H,16,17)(H2,12,13,15)/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJZQUOXCNYJOA-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)ON=C(C1=NSC(=N1)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C(C)O/N=C(/C1=NSC(=N1)N)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid | |
CAS RN |
76028-96-1 | |
| Record name | (2Z)-(5-amino-1,2,4-thiadiazol-3-yl){[(1-tert-butoxy-2-methyl-1-oxopropan-2-yl)oxy]imino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)





![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)





